molecular formula C17H17N3O3S B11022812 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cat. No.: B11022812
M. Wt: 343.4 g/mol
InChI Key: QJZYHNIVJAQPOC-UHFFFAOYSA-N
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Description

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a sulfamoylbenzyl group, which can impart specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the indole derivative with a sulfamoylbenzyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfamoylbenzyl group can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide stands out due to its unique indole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-6-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-20-9-8-13-4-5-14(10-16(13)20)17(21)19-11-12-2-6-15(7-3-12)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)(H2,18,22,23)

InChI Key

QJZYHNIVJAQPOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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